1-[3-(1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(4-FLUOROBENZOYL)THIOUREA
Overview
Description
1-[3-(1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(4-FLUOROBENZOYL)THIOUREA is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are aromatic organic compounds characterized by a benzene-fused oxazole ring structure
Preparation Methods
The synthesis of 1-[3-(1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(4-FLUOROBENZOYL)THIOUREA typically involves multiple steps, starting with the preparation of the benzoxazole core. The synthetic route may include the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives.
Introduction of Substituents: The 2-methylphenyl and 4-fluorobenzoyl groups are introduced through substitution reactions, often using reagents like methyl iodide and 4-fluorobenzoyl chloride.
Thiourea Formation: The final step involves the reaction of the substituted benzoxazole with thiourea under appropriate conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[3-(1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(4-FLUOROBENZOYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(4-FLUOROBENZOYL)THIOUREA has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: The compound can be used in the development of new materials, such as optical brighteners and fluorescent dyes.
Mechanism of Action
The mechanism of action of 1-[3-(1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(4-FLUOROBENZOYL)THIOUREA involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like bacterial glutamate racemase, which is crucial for cell wall biosynthesis in bacteria. This inhibition can lead to the disruption of bacterial growth and survival.
Comparison with Similar Compounds
1-[3-(1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(4-FLUOROBENZOYL)THIOUREA can be compared with other benzoxazole derivatives, such as:
1-(4-chlorophenyl)-3-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea: This compound also inhibits bacterial glutamate racemase but differs in its substituents, which may affect its potency and specificity.
Benzoxazole: The parent compound, benzoxazole, is simpler in structure and serves as a starting material for synthesizing more complex derivatives.
Benzimidazole: An analog with the oxygen replaced by a nitrogen, benzimidazole has different chemical properties and biological activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O2S/c1-13-16(21-24-18-6-2-3-8-19(18)28-21)5-4-7-17(13)25-22(29)26-20(27)14-9-11-15(23)12-10-14/h2-12H,1H3,(H2,25,26,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMHETDSZKSXCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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